molecular formula C16H14N2O4 B12996357 Acridin-4-ylmethanamine oxalate CAS No. 1197227-24-9

Acridin-4-ylmethanamine oxalate

Cat. No.: B12996357
CAS No.: 1197227-24-9
M. Wt: 298.29 g/mol
InChI Key: BDPNOCVHBTVJJX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of acridin-4-ylmethanamine oxalate involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and related enzymes . This disruption can inhibit the replication and transcription processes, leading to the death of cancer cells . The compound’s ability to target specific molecular pathways makes it a valuable tool in cancer research and therapy.

Biological Activity

Acridin-4-ylmethanamine oxalate is a compound derived from acridine, a heterocyclic organic compound known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Acridine Derivatives

Acridine derivatives, including this compound, have garnered attention due to their ability to intercalate DNA, thereby affecting cellular processes such as replication and transcription. The planar structure of acridines facilitates their interaction with nucleic acids, making them potent agents against various types of cancer .

  • DNA Intercalation : this compound exhibits a strong affinity for DNA, leading to intercalation. This disrupts the normal function of DNA and can induce apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and histone deacetylases (HDACs) .
  • Reactive Oxygen Species (ROS) Generation : Acridine derivatives can induce oxidative stress within cells, contributing to their cytotoxic effects against tumor cells .

Biological Activity in Cancer Treatment

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including HCT-116 (colon cancer), K562 (leukemia), and HeLa (cervical cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
HCT-1160.015DNA intercalation and apoptosis induction
K5620.075Inhibition of topoisomerases
HeLa0.020ROS generation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial DNA synthesis through similar intercalation processes as seen in cancer cells. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study 1 : A study involving a mouse model demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The treated mice showed a marked increase in apoptosis markers within tumor tissues .
  • Case Study 2 : In vitro analysis on human oral squamous carcinoma cells revealed that this compound induced G2/M phase arrest at concentrations between 5.3–10.6 µM, suggesting its potential role in cell cycle regulation .

Properties

CAS No.

1197227-24-9

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

acridin-4-ylmethanamine;oxalic acid

InChI

InChI=1S/C14H12N2.C2H2O4/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12;3-1(4)2(5)6/h1-8H,9,15H2;(H,3,4)(H,5,6)

InChI Key

BDPNOCVHBTVJJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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